molecular formula C9H18N2O2 B14418805 4,6-Diethyl-1,4,6-oxadiazocan-5-one CAS No. 83540-64-1

4,6-Diethyl-1,4,6-oxadiazocan-5-one

Katalognummer: B14418805
CAS-Nummer: 83540-64-1
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: ISZWKEFEEHGSJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Diethyl-1,4,6-oxadiazocan-5-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethyl-1,4,6-oxadiazocan-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diethylamine with a suitable diacid chloride in the presence of a base, followed by cyclization to form the oxadiazocane ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diethyl-1,4,6-oxadiazocan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4,6-Diethyl-1,4,6-oxadiazocan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,6-Diethyl-1,4,6-oxadiazocan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,6-Diethyl-1,4,6-oxadiazocan-5-one include other oxadiazocanes and related heterocyclic compounds such as:

Uniqueness

This compound is unique due to its specific ring structure and the presence of diethyl groups, which confer distinct chemical properties and reactivity compared to other oxadiazoles .

Eigenschaften

CAS-Nummer

83540-64-1

Molekularformel

C9H18N2O2

Molekulargewicht

186.25 g/mol

IUPAC-Name

4,6-diethyl-1,4,6-oxadiazocan-5-one

InChI

InChI=1S/C9H18N2O2/c1-3-10-5-7-13-8-6-11(4-2)9(10)12/h3-8H2,1-2H3

InChI-Schlüssel

ISZWKEFEEHGSJE-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCOCCN(C1=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.